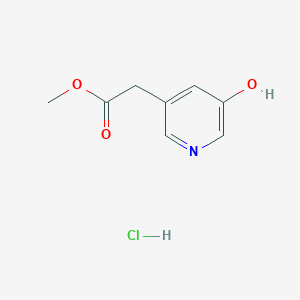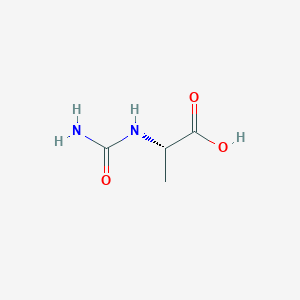
1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps starting from simple organic molecules. One common approach is:
Formation of the triazole ring via cyclization reactions.
Introduction of the phenylthio group through nucleophilic substitution reactions.
Attachment of the piperidine ring through a condensation reaction.
Industrial Production Methods: : While industrial methods might vary, large-scale production often involves optimized reaction conditions such as:
Use of catalysts to increase yield.
Maintenance of specific temperatures and pressures to ensure reaction efficiency.
Employment of purification techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: : 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one undergoes a variety of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form oxidized derivatives.
Reduction: : Undergoing reduction to form more saturated compounds.
Substitution: : Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Conditions often involve the presence of strong acids or bases to facilitate the substitution process.
Major Products: : The major products from these reactions depend on the specific functional groups involved and the conditions applied, often resulting in structurally modified triazole derivatives with enhanced or altered properties.
科学研究应用
1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one finds diverse applications in scientific research, including:
Chemistry: : Used as a precursor for synthesizing more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials with specialized properties.
作用机制
The mechanism by which 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets can vary, but typically, the compound's functional groups play crucial roles in these interactions, leading to alterations in biological processes or material properties.
相似化合物的比较
Compared to other triazole derivatives, 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups which confer specific properties and reactivity. Similar compounds include other triazole-based molecules, yet this compound's specific structure allows for distinct applications and reactivity patterns.
This compound offers a fascinating glimpse into the world of complex organic chemistry and the potential for scientific exploration across multiple disciplines. Hope this gives you a good starting point! Want to dive into any particular aspect deeper?
属性
IUPAC Name |
2-methyl-4-phenyl-5-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-25-23(29)27(19-8-4-2-5-9-19)22(24-25)18-12-15-26(16-13-18)21(28)14-17-30-20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJZWBHWIYTOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)
![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)
![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)
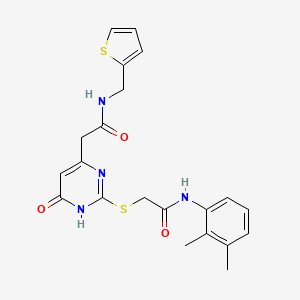
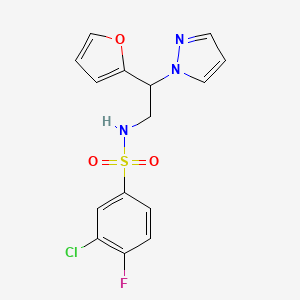
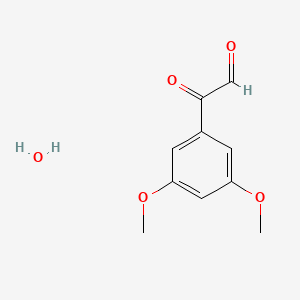
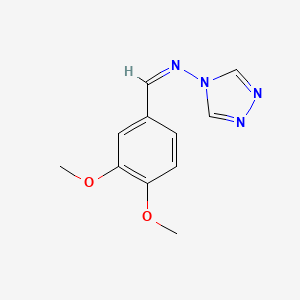
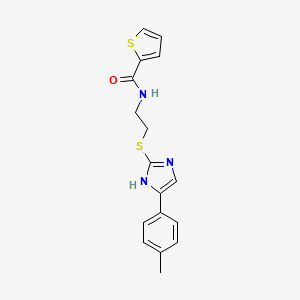
![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)
![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)
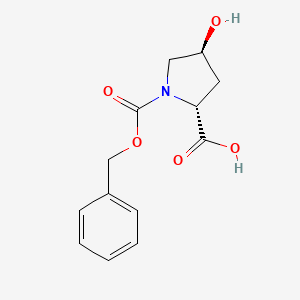
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)
